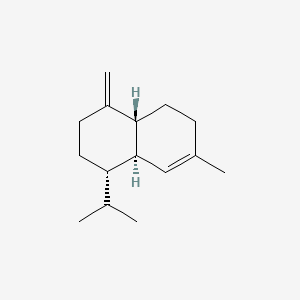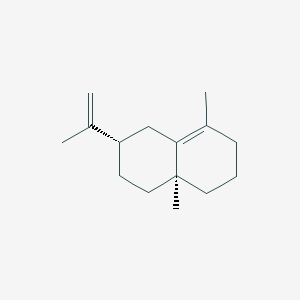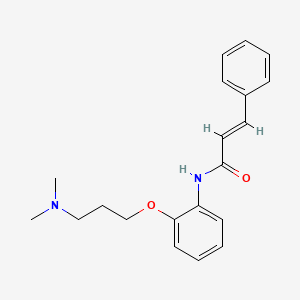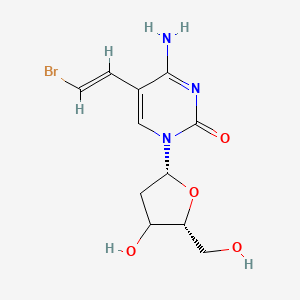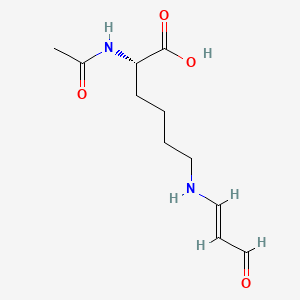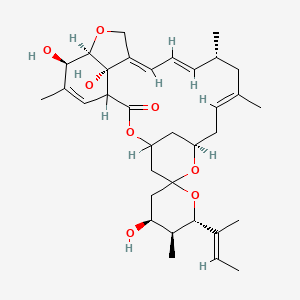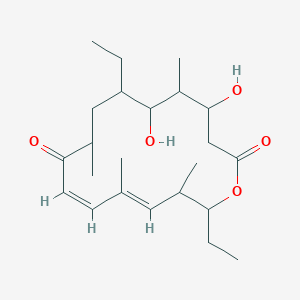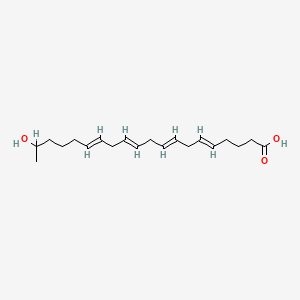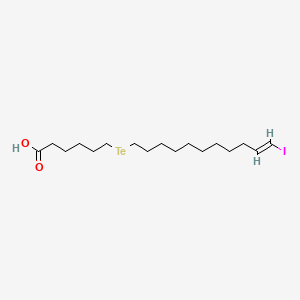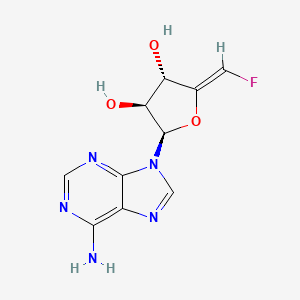
5-dehydro-2-deoxy-D-gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-dehydro-2-deoxy-D-gluconate is a ketoaldonate. It derives from a D-gluconate.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
5-Dehydro-2-deoxy-D-gluconate, also known as 2-keto-3-deoxy-d-gluconate (KDG), can be efficiently produced through biocatalytic synthesis. A notable study by Matsubara et al. (2014) demonstrated a one-step biocatalytic procedure using recombinant gluconate dehydratase from Thermoproteus tenax. This method showed complete conversion of D-gluconate to stereochemically pure D-KDG with about 90% yield, emphasizing its economic and efficiency advantages in producing KDG for research in bacterial polysaccharides and cell wall components (Matsubara et al., 2014).
Dehydrogenation of Saccharides
Kulhánek et al. (2008) explored the biochemical dehydrogenation of saccharides, including the conversion of 2-deoxy-D-glucose to 2-deoxy-d-gluconate. This process involved fermentation with Pseudomonas aeruginosa, yielding significant amounts of barium 2-deoxy-d-gluconate, demonstrating an efficient pathway to synthesize 2-deoxy-d-gluconate derivatives (Kulhánek et al., 2008).
Electrochemical Oxidation Studies
The electrochemical oxidation of D-glucose, which results in intermediates like KDG, has been investigated. For instance, Beden et al. (1996) utilized in situ reflectance infrared spectroscopic techniques to study the electrooxidation process of D-glucose at platinum electrodes in an alkaline medium. Their findings contribute to the understanding of reactive intermediates in the oxidation process, relevant to studies involving KDG (Beden et al., 1996).
Mutant Strains for Efficient Production
Research by Elfari et al. (2005) on Gluconobacter oxydans demonstrated the mutant strain's capability to convert glucose almost quantitatively to 5-keto-d-gluconic acid, an important step in the production of this compound. This study is significant for developing efficient industrial processes for the production of such compounds (Elfari et al., 2005).
Eigenschaften
Molekularformel |
C6H9O6- |
|---|---|
Molekulargewicht |
177.13 g/mol |
IUPAC-Name |
(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1 |
InChI-Schlüssel |
UCYNJPYWOSFBAT-CVYQJGLWSA-M |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
Kanonische SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
